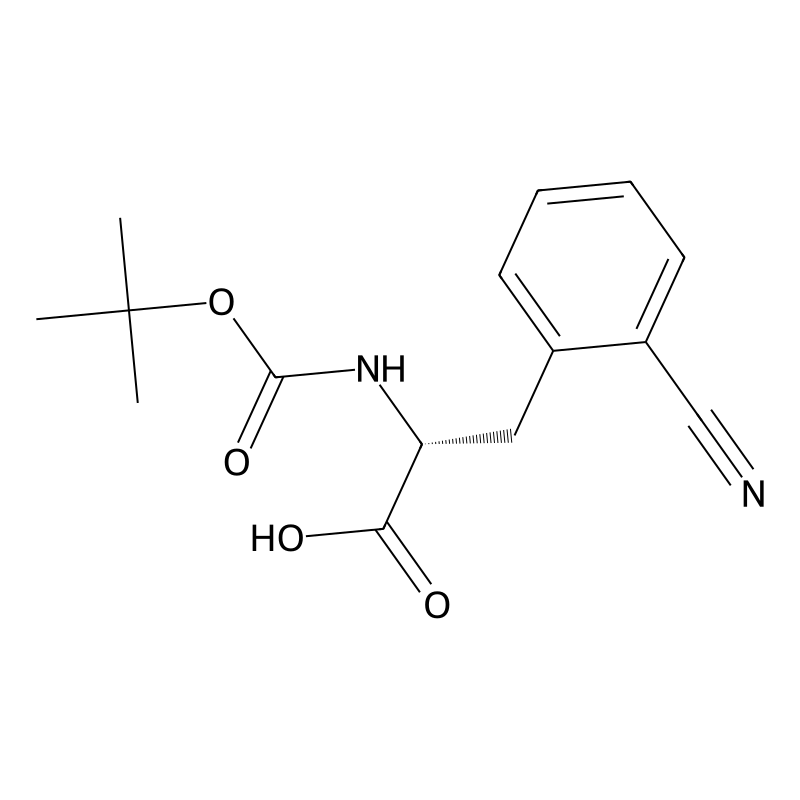

Boc-2-cyano-D-phenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Boc-2-cyano-D-phenylalanine is a non-proteinogenic amino acid derivative designed for specific applications in peptide synthesis and medicinal chemistry. Its structure is defined by three key features that dictate its use: the D-enantiomeric configuration for precise stereochemical control, an ortho-positioned cyano (-CN) group on the phenyl ring for targeted molecular interactions, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group for use in specific solid-phase and solution-phase synthesis workflows. [REFS-1, REFS-2]

Procuring this compound implies a specific requirement for the unique combination of its stereochemistry, substituent position, and protecting group. Substitution with the L-enantiomer (Boc-2-cyano-L-phenylalanine) can abrogate biological activity in stereospecific targets. [1] Using a positional isomer like Boc-4-cyano-D-phenylalanine alters the electronic and steric profile, which is critical for precise binding pocket interactions. [2] Substituting with an Fmoc-protected version (Fmoc-2-cyano-D-phenylalanine) is incompatible with Boc-based synthesis protocols, which rely on strong acid for deprotection, necessitating a complete change in synthetic strategy and reagents. [3]

References

- [1] Wunder, F., et al. "BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor." Journal of Medicinal Chemistry 65.24 (2022): 16356-16373.

- [2] Sapa, J., et al. "Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies." International Journal of Molecular Sciences 23.3 (2022): 1500.

- [3] Merrifield, R. B. "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society 85.14 (1963): 2149-2154.

Process Compatibility: Boc Protecting Group Mandates a Specific, Acid-Based Deprotection Workflow

The choice between Boc- and Fmoc-protected amino acids is a primary decision in peptide synthesis based on chemical compatibility. The Boc group is removed using strong acids like trifluoroacetic acid (TFA). [1] In contrast, the Fmoc group, used in the common alternative Fmoc-2-cyano-D-phenylalanine, is removed with a mild base like 20-40% piperidine in DMF. [2] These chemistries are orthogonal and not interchangeable within the same synthesis protocol. A laboratory equipped for Boc-based synthesis cannot substitute an Fmoc-protected amino acid without changing the entire deprotection and neutralization workflow.

| Evidence Dimension | Protecting Group Deprotection Reagent |

| Target Compound Data | Trifluoroacetic Acid (TFA) |

| Comparator Or Baseline | Fmoc-2-cyano-D-phenylalanine: 20-40% Piperidine in DMF |

| Quantified Difference | Fundamentally different chemical classes (strong acid vs. organic base) |

| Conditions | Standard Solid-Phase Peptide Synthesis (SPPS) protocols |

This dictates procurement based on established lab protocols and reagent compatibility, making it a critical process-driven decision.

Precursor Suitability: D-Stereochemistry is Essential for High-Potency Biological Activity

In chiral drug targets, enantiomeric pairs often exhibit vastly different biological activities. While direct comparative data for this specific compound is not available in a single study, a clear principle can be drawn from analogous structures in inhibitor design. For example, in the development of a PDE9A inhibitor, the active enantiomer (eutomer) showed an IC50 of 15 nM, whereas its mirror image (distomer) was essentially inactive with an IC50 > 10,000 nM, a potency difference of over 667-fold. [1] This demonstrates that selecting the correct enantiomer, such as the D-form of 2-cyano-phenylalanine, is a non-negotiable prerequisite for achieving the desired biological effect in a stereospecific binding pocket.

| Evidence Dimension | Enzyme Inhibition (IC50) |

| Target Compound Data | D-Enantiomer (by inference with active eutomer) |

| Comparator Or Baseline | L-Enantiomer (by inference with inactive distomer): >667-fold lower potency |

| Quantified Difference | >667x |

| Conditions | PDE9A enzyme inhibition assay (for analogous chiral pair) |

Procuring the incorrect enantiomer (L-form) would result in a precursor unsuitable for its intended high-potency biological application, wasting time and resources.

Structural Specificity: Ortho-Cyano Group Provides Unique Binding Interactions Not Replicated by Other Isomers

The cyano group serves as a versatile molecular probe and a key interaction moiety in drug design, acting as a hydrogen bond acceptor and a bioisostere for a carbonyl group. [1] Its specific placement on the phenyl ring is critical. Studies on substituted phenylalanine analogs confirm that moving a functional group from one position to another (e.g., ortho- to para- or meta-) significantly alters binding affinity and receptor selectivity. [2] The ortho-position of the cyano group in Boc-2-cyano-D-phenylalanine creates a distinct steric and electronic footprint compared to the para-isomer (Boc-4-cyano-D-phenylalanine) or the unsubstituted parent compound (Boc-D-phenylalanine). This specific arrangement is often required to fit into a constrained binding pocket or to establish a critical intramolecular or intermolecular hydrogen bond, making positional isomers non-interchangeable.

| Evidence Dimension | Molecular Geometry and Binding Potential |

| Target Compound Data | Ortho-positioned cyano group with specific steric and electronic effects. |

| Comparator Or Baseline | Para-isomer or unsubstituted ring: Different spatial arrangement and charge distribution, leading to altered target interactions. |

| Quantified Difference | Qualitative but critical difference in structure-activity relationship (SAR). |

| Conditions | General principles of medicinal chemistry and enzyme-ligand binding. |

For researchers developing compounds with high target specificity, procuring the correct positional isomer is essential for validating SAR hypotheses and achieving desired potency.

Component for Boc-Based Solid-Phase Peptide Synthesis (SPPS)

This compound is the correct choice for incorporation into peptide sequences using synthesis protocols that rely on acid-labile protecting groups. Its Boc group ensures compatibility with standard TFA cleavage steps, making it suitable for established Boc-chemistry workflows. [1]

Precursor for Stereospecific Peptidomimetic and Small Molecule Inhibitors

Ideal for the synthesis of drug candidates where D-stereochemistry is required for potent and selective interaction with a biological target, such as an enzyme active site. The evidence for dramatic potency differences between enantiomers makes this the required choice when the D-configuration is specified. [2]

Tool for Structure-Activity Relationship (SAR) Studies

This building block is essential for medicinal chemists investigating the role of ortho-substituents in ligand-receptor binding. It allows for direct, unambiguous testing of the hypothesis that an ortho-cyano group is required for activity, in comparison to analogs with para-, meta-, or no substitution. [3]

References

- [1] Merrifield, R. B. "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society 85.14 (1963): 2149-2154.

- [2] Wunder, F., et al. "BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor." Journal of Medicinal Chemistry 65.24 (2022): 16356-16373.

- [3] Sapa, J., et al. "Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies." International Journal of Molecular Sciences 23.3 (2022): 1500.